

# Navigating Resistance: A Comparative Guide to Combination Strategies in EGFR-Mutant NSCLC

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The advent of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, has significantly improved outcomes for patients with EGFR-mutant non-small cell lung cancer (NSCLC). However, acquired resistance, most commonly through the C797S mutation, remains a critical challenge. This guide provides a comparative analysis of emerging therapeutic strategies designed to overcome osimertinib resistance, with a focus on the combination of a fourth-generation TKI with osimertinib and the dual EGFR-MET inhibition approach.

Disclaimer: As of this review, no significant clinical data is publicly available for a compound named "**ligritinib**." This guide will therefore focus on investigational fourth-generation EGFR TKIs, using BLU-945 as a key example, and other clinically relevant combination therapies.

## **Executive Summary of Comparative Efficacy and Safety**

The following tables summarize the clinical performance of osimertinib monotherapy against two prominent strategies aimed at improving outcomes and overcoming resistance: the combination of the fourth-generation TKI BLU-945 with osimertinib, and the combination of the EGFR-MET bispecific antibody amivantamab with the third-generation TKI lazertinib.

Table 1: Efficacy in First-Line Treatment of EGFR-Mutant NSCLC



| Treatment<br>Regimen          | Trial    | Objective<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Overall<br>Survival (OS)             |
|-------------------------------|----------|-------------------------------------|--------------------------------------------------|---------------------------------------------|
| Osimertinib<br>Monotherapy    | FLAURA   | 80%                                 | 18.9 months                                      | 38.6 months                                 |
| Amivantamab +<br>Lazertinib   | MARIPOSA | Not Reported                        | 23.7 months                                      | Not Reached<br>(HR 0.75 vs.<br>Osimertinib) |
| Osimertinib +<br>Chemotherapy | FLAURA2  | Not Reported                        | 27.5 months                                      | Not Reached<br>(HR 0.75 vs.<br>Osimertinib) |

Table 2: Efficacy in Osimertinib-Resistant EGFR-Mutant NSCLC

| Treatment Regimen        | Trial                        | Patient Population                 | Objective<br>Response Rate<br>(ORR)                               |
|--------------------------|------------------------------|------------------------------------|-------------------------------------------------------------------|
| BLU-945 +<br>Osimertinib | SYMPHONY (Phase 1/2)         | Previously treated,<br>EGFR-mutant | 4 confirmed partial responses; 51% tumor shrinkage at ≥300mg dose |
| BLU-945<br>Monotherapy   | SYMPHONY (Phase 1/2)         | Previously treated,<br>EGFR-mutant | 2 confirmed partial responses                                     |
| Patritumab<br>Deruxtecan | HERTHENA-Lung01<br>(Phase 2) | Post-EGFR TKI & chemo              | 29.8%                                                             |

Table 3: Comparative Safety and Tolerability



| Treatment Regimen          | Trial                | Common Adverse Events<br>(Grade ≥3)                                                             |
|----------------------------|----------------------|-------------------------------------------------------------------------------------------------|
| Osimertinib Monotherapy    | FLAURA               | Rash, Diarrhea, Dry Skin                                                                        |
| Amivantamab + Lazertinib   | MARIPOSA             | Infusion-related reactions, Paronychia, Rash, Venous thromboembolic events (75% Grade ≥3 total) |
| Osimertinib + Chemotherapy | FLAURA2              | Nausea, Vomiting, Fatigue,<br>Bone marrow toxicities                                            |
| BLU-945 + Osimertinib      | SYMPHONY (Phase 1/2) | Grade 4 pneumonitis (1 patient), Grade 3 dermatitis acneiform (1 patient)                       |

### **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the key signaling pathways, mechanisms of resistance, and the therapeutic rationale for combination therapies.





Click to download full resolution via product page

Caption: Simplified EGFR Signaling Pathway in NSCLC.





Click to download full resolution via product page

Caption: Key Mechanisms of Acquired Resistance to Osimertinib.





#### Click to download full resolution via product page

 To cite this document: BenchChem. [Navigating Resistance: A Comparative Guide to Combination Strategies in EGFR-Mutant NSCLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579019#ligritinib-combination-with-osimertinib-in-egfr-mutant-nsclc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com